molecular formula C15H13ClFNO3S B4412421 N-(3-chloro-4-fluorophenyl)-3-(phenylsulfonyl)propanamide

N-(3-chloro-4-fluorophenyl)-3-(phenylsulfonyl)propanamide

Cat. No. B4412421
M. Wt: 341.8 g/mol
InChI Key: DDJYNXSHUFGVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-3-(phenylsulfonyl)propanamide, also known as CFTR(inh)-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. CFTR(inh)-172 has been shown to selectively block the activity of a specific type of CFTR channel, known as CFTR chloride channel, and has been proposed as a potential treatment for CF.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-3-(phenylsulfonyl)propanamide(inh)-172 selectively blocks the activity of this compound chloride channel by binding to a specific site on the channel protein. This binding prevents the channel from opening and allowing chloride ions to pass through. This compound(inh)-172 has been shown to have a higher affinity for the closed state of the channel, which makes it an effective inhibitor of this compound chloride channel.
Biochemical and Physiological Effects
This compound(inh)-172 has been shown to improve chloride transport in CF airway epithelial cells and enhance the function of this compound protein. Moreover, this compound(inh)-172 has been shown to increase the efficacy of other this compound modulators, such as VX-770 and VX-809, which are currently used in CF treatment. This compound(inh)-172 has also been shown to have anti-inflammatory effects in CF airway epithelial cells, which may contribute to its therapeutic potential in CF.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-3-(phenylsulfonyl)propanamide(inh)-172 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Moreover, it has a high selectivity for this compound chloride channel, which makes it a useful tool for studying the function of this channel. However, this compound(inh)-172 has some limitations for lab experiments. It has a relatively low potency compared to other this compound modulators, which may limit its effectiveness in certain experimental settings. Moreover, its specificity for this compound chloride channel may limit its usefulness for studying other chloride channels.

Future Directions

There are several future directions for research on N-(3-chloro-4-fluorophenyl)-3-(phenylsulfonyl)propanamide(inh)-172. One potential direction is to optimize its potency and selectivity for this compound chloride channel, in order to improve its effectiveness as a CF treatment. Another potential direction is to explore its potential therapeutic applications in other diseases that involve chloride channel dysfunction, such as secretory diarrhea and polycystic kidney disease. Moreover, further research is needed to fully understand the biochemical and physiological effects of this compound(inh)-172, and to identify potential side effects and drug interactions.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3-(phenylsulfonyl)propanamide(inh)-172 has been extensively studied for its potential therapeutic applications in CF. It has been shown to selectively block the activity of this compound chloride channel, which is defective in CF patients. Several studies have demonstrated that this compound(inh)-172 can improve chloride transport in CF airway epithelial cells and enhance the function of this compound protein. Moreover, this compound(inh)-172 has been shown to increase the efficacy of other this compound modulators, such as VX-770 and VX-809, which are currently used in CF treatment.

properties

IUPAC Name

3-(benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO3S/c16-13-10-11(6-7-14(13)17)18-15(19)8-9-22(20,21)12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJYNXSHUFGVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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